Fmoc-D-Alaninol
Description
Contextualizing Fmoc-D-Alaninol within the Landscape of Chiral Building Blocks
In organic synthesis, chiral building blocks are essential molecules that possess a defined three-dimensional arrangement, or stereochemistry. This compound is a prime example of such a building block, valued for its specific D-alanine configuration. scbt.com This chirality is crucial in the synthesis of pharmaceuticals and other biologically active molecules, where the precise spatial orientation of atoms can determine a compound's efficacy and interaction with biological systems.
The structure of this compound is bifunctional, featuring both a hydroxyl (-OH) and an Fmoc-protected amine (-NHFmoc) group. scbt.comalfa-chemistry.com This dual functionality allows it to participate in a wide array of chemical reactions, serving as a versatile intermediate for constructing more complex molecules. scbt.com The presence of the bulky Fmoc group on the nitrogen atom prevents unwanted side reactions during synthesis, allowing chemists to selectively manipulate other parts of the molecule. altabioscience.com This strategic protection is a cornerstone of modern synthetic chemistry, enabling the controlled, step-by-step assembly of intricate molecular targets.
Significance of D-Amino Alcohol Derivatives in Contemporary Organic and Medicinal Chemistry Research
Amino alcohols are organic compounds that contain both an amine and an alcohol functional group. alfa-chemistry.com While L-amino acids and their derivatives are more common in nature, D-amino alcohol derivatives have garnered significant attention in medicinal chemistry and organic synthesis for their unique properties and applications. researchgate.net Their unnatural stereochemistry can confer resistance to enzymatic degradation, a desirable trait for developing more stable and effective therapeutic agents.
In medicinal chemistry, D-amino alcohol derivatives are integral to the development of new drugs. Research has shown their potential in treating a wide range of diseases, including malaria, bacterial infections, cancer, and Alzheimer's disease. researchgate.net For example, certain aryl-amino alcohols are known to inhibit the formation of hemozoin in the malaria parasite, a critical step in its life cycle. taylorandfrancis.com Other derivatives have demonstrated potent antibacterial effects against resistant strains and significant antiproliferative activity in cancer cells. researchgate.net
In the realm of organic synthesis, chiral amino alcohols are crucial as ligands and auxiliaries in asymmetric catalysis, a field focused on creating chiral molecules with a high degree of stereochemical control. alfa-chemistry.comrsc.org They can coordinate with metal catalysts to create a chiral environment that directs the outcome of a chemical reaction, leading to the desired stereoisomer. alfa-chemistry.com This level of control is fundamental to modern synthetic chemistry, enabling the efficient production of enantiomerically pure compounds. rsc.orgnih.gov
| Application Area | Specific Role of D-Amino Alcohol Derivatives | Research Examples |
| Medicinal Chemistry | Core structures for therapeutic agents, enhancing stability and bioactivity. | Investigated for antimalarial, antibacterial, anticancer, and anti-Alzheimer's properties. researchgate.netsemanticscholar.orgmdpi.com |
| Asymmetric Catalysis | Chiral ligands and auxiliaries to control stereochemical outcomes. | Used to create chiral metal complexes that catalyze stereoselective reactions. alfa-chemistry.comalfa-chemistry.com |
| Natural Product Synthesis | Key intermediates for building complex, biologically active molecules. | Employed in the synthesis of compounds like polyhydroxylated alkaloids (aza-sugars). diva-portal.org |
| Materials Science | Monomers for creating specialized polymers and for surface modification. | The bifunctional nature allows for the development of materials with unique properties. scbt.com |
Historical Evolution of Fluorenylmethoxycarbonyl (Fmoc) Chemistry in Stereoselective Synthesis Relevant to this compound
The development of protecting groups is a fundamental aspect of organic synthesis. acs.org A protecting group temporarily blocks a reactive functional group to prevent it from interfering with subsequent chemical transformations. acs.org The 9-fluorenylmethoxycarbonyl (Fmoc) group was introduced in 1970 by Louis A. Carpino and Grace Y. Han. acs.org Its development was a landmark in peptide synthesis and the broader field of organic chemistry. publish.csiro.aupeptide-li.com
Before the advent of Fmoc chemistry, the tert-butyloxycarbonyl (Boc) protecting group was widely used. However, the removal of the Boc group requires harsh acidic conditions, which can damage sensitive molecules. altabioscience.com Carpino and Han sought a protecting group that could be cleaved under mild, non-hydrolytic basic conditions. acs.orgpublish.csiro.au The Fmoc group fulfilled this need perfectly; it is stable to acids but can be easily removed by a weak base, such as piperidine (B6355638). altabioscience.com
This "orthogonal" stability—where the protecting group for the amine is base-labile while side-chain protecting groups are acid-labile—revolutionized solid-phase peptide synthesis (SPPS). altabioscience.com It allowed for the synthesis of complex peptides and molecules with post-translational modifications, such as phosphorylation and glycosylation, which were often incompatible with the harsher conditions of Boc chemistry. altabioscience.com The ease of automation, coupled with the ability to monitor the synthesis via the strong UV absorbance of the cleaved fluorenyl group, further cemented the dominance of Fmoc chemistry. nih.gov The application of this robust protecting group strategy to chiral building blocks like D-Alaninol provides a powerful tool for stereoselective synthesis, enabling the precise construction of enantiopure compounds for advanced research.
| Feature | Fmoc Chemistry | Boc Chemistry |
| Introduction | 1970 by Carpino & Han. acs.org | Preceded Fmoc as a standard. altabioscience.com |
| Cleavage Condition | Mild base (e.g., 20% piperidine in DMF). altabioscience.com | Strong acid (e.g., neat TFA or HF). altabioscience.comnih.gov |
| Orthogonality | Allows for acid-labile side-chain protecting groups. altabioscience.com | Side-chain protecting groups are often partially lost during repeated acid treatments. altabioscience.com |
| Compatibility | Suitable for sensitive modifications like phosphorylation and glycosylation. altabioscience.com | Harsher conditions can degrade sensitive functional groups. altabioscience.com |
| Synthesis Monitoring | Cleavage releases a UV-active byproduct, allowing for real-time monitoring. nih.gov | Lacks a simple, integrated monitoring method. |
| Safety/Equipment | Avoids the use of highly corrosive and hazardous acids like HF. nih.gov | Often requires specialized equipment to handle corrosive reagents like liquid HF. altabioscience.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZCEJUGNDJXMH-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426111 | |
| Record name | Fmoc-D-Alaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202751-95-9 | |
| Record name | Fmoc-D-Alaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Fmoc D Alaninol and Its Stereoisomers
Strategies for the Enantioselective Preparation of Fmoc-D-Alaninol
The creation of enantiomerically pure this compound is paramount for its applications. Several strategies have been developed to achieve high levels of stereocontrol.
Reductive Amination Approaches for Chiral Monomer Backbones
Reductive amination is a powerful tool for the synthesis of chiral amino alcohols. researchgate.netfrontiersin.orgacs.org This method typically involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced to the corresponding amine. In the context of chiral amino alcohol synthesis, this can be achieved through the asymmetric reductive amination of α-hydroxy ketones. frontiersin.orgacs.orgnih.gov Engineered amine dehydrogenases (AmDHs) have shown significant promise in this area, catalyzing the asymmetric reductive amination of α-hydroxy ketones with high enantioselectivity. frontiersin.orgacs.orgnih.govnih.gov These enzymes, often derived from amino acid dehydrogenases, use ammonia (B1221849) as the amino donor and a cofactor like NAD(P)H for the reduction step. nih.gov
Key findings in this area include:
The use of engineered AmDHs derived from leucine (B10760876) dehydrogenase has enabled the synthesis of chiral vicinal amino alcohols with high conversions (up to 99%) and excellent enantiomeric excess (>99% ee). acs.org
Directed evolution and site-saturation mutagenesis have been employed to improve the activity and stability of these enzymes, making them more suitable for industrial applications. frontiersin.orgnih.govnih.gov
| Substrate | Biocatalyst | Product Configuration | Conversion (%) | Enantiomeric Excess (%) |
| α-Hydroxy Ketones | Engineered Amine Dehydrogenases (AmDHs) | (S)-vicinal amino alcohols | up to 99 | >99 |
Asymmetric Hydrogenation Routes to Alaninol Derivatives
Asymmetric hydrogenation is another highly effective method for preparing chiral amino acid derivatives, which are precursors to alaninol derivatives. oup.comwiley-vch.deacs.org This technique typically involves the hydrogenation of a prochiral olefin, such as an N-acyldehydroamino acid, using a chiral catalyst. oup.comnih.gov Rhodium complexes with chiral bisphosphine ligands are commonly employed for this purpose and have demonstrated high enantioselectivity in the synthesis of various amino acid derivatives. wiley-vch.deacs.org
The success of this method depends on several factors, including the choice of catalyst, solvent, and reaction temperature. oup.com For instance, studies on the asymmetric hydrogenation of chiral N-acetyldehydroalaninamides have shown that solvent polarity and temperature can significantly influence the asymmetric yield. oup.com
| Substrate | Catalyst System | Product | Enantiomeric Excess (%) |
| (Z)-α-N-Boc-aminocinnamic acid derivatives | [Rh(COD)₂(CF₃SO₃)]/(R,R)-i-Pr-BPE | N-Boc-amino acid esters | up to 99 |
| Tetrasubstituted α-amino acid esters | [Rh(COD)₂]BF₄/(R,SP)-JosiPhos | β-cyclic and β-branched α-amino acid esters | up to 99 |
Enzymatic or Biocatalytic Synthesis of Chiral Alanine (B10760859) Precursors for this compound
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alanine precursors. nih.govfrontiersin.orgdiva-portal.org Enzymes such as D-amino acid transaminases (D-AAT) and alanine racemases are key players in these processes. frontiersin.orgd-aminoacids.com D-AATs catalyze the transfer of an amino group from a donor like D-alanine to an α-keto acid, producing a new D-amino acid. d-aminoacids.comnih.gov Alanine racemases can interconvert L-alanine and D-alanine, which can be coupled with other enzymatic reactions to achieve dynamic kinetic resolution for the synthesis of pure D-alanine. frontiersin.orgnih.gov
Recent advancements have demonstrated the efficient production of D-alanine using recombinant E. coli strains co-expressing alanine dehydrogenase, alanine racemase, and glucose dehydrogenase. frontiersin.org This whole-cell biocatalytic system achieved high concentrations of D-alanine.
| Biocatalytic Method | Key Enzymes | Precursor | Product |
| Whole-cell biocatalysis | Alanine dehydrogenase, Alanine racemase, Glucose dehydrogenase | Pyruvate, Ammonium | D-Alanine |
| Transamination | D-amino acid transaminase (D-AAT) | α-keto acids, D-alanine (amino donor) | Various D-amino acids |
Functionalization and Derivatization Protocols for Alanine and Alaninol Scaffolds
Once the chiral alanine or alaninol backbone is established, subsequent functionalization steps are necessary to yield the final this compound product.
Protection Strategies for Amino and Hydroxyl Moieties
Protecting groups are essential in multi-step organic synthesis to prevent unwanted side reactions. numberanalytics.commasterorganicchemistry.comorganic-chemistry.org In the synthesis of this compound, the amino group of D-alaninol is protected with the Fmoc group. The Fmoc group is base-labile, making it orthogonal to acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group. kilobio.comorganic-chemistry.org This orthogonality is crucial in peptide synthesis, allowing for the selective deprotection of different functional groups. numberanalytics.com
The Fmoc group is typically introduced by reacting the amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base. openstax.orgrsc.org
| Protecting Group | Introduction Reagent | Cleavage Condition | Orthogonal To |
| Fmoc (Fluorenylmethoxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., piperidine) | Boc, Cbz (acid-labile) |
| Boc (tert-Butoxycarbonyl) | Boc₂O | Strong acid (e.g., TFA) | Fmoc (base-labile) |
| Cbz (Benzyloxycarbonyl) | Cbz-Cl | Hydrogenolysis | Fmoc (base-labile) |
Orthogonal Protecting Group Schemes in this compound Synthesis
Orthogonal protecting group schemes are fundamental in the multi-step synthesis of complex molecules like this compound derivatives, as they allow for the selective removal of one protecting group in the presence of others. iris-biotech.dealtabioscience.com This strategy is crucial when modifications at different positions of the molecule are required.
In the context of this compound synthesis, the primary amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This protection is typically stable under acidic and hydrogenolysis conditions, allowing for the manipulation of other parts of the molecule that may have acid-labile or other types of protecting groups. masterorganicchemistry.com The Fmoc group is readily cleaved by treatment with a secondary amine, most commonly piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). iris-biotech.demasterorganicchemistry.com
For the synthesis of more complex structures derived from this compound, where the hydroxyl group might need to be involved in subsequent reactions, an orthogonal protecting group for the hydroxyl moiety would be employed. A common strategy involves the use of an acid-labile protecting group for the hydroxyl function. This creates an orthogonal system with the base-labile Fmoc group. For instance, a tert-butyl (tBu) ether could protect the hydroxyl group, which can be removed with a strong acid like trifluoroacetic acid (TFA) without affecting the Fmoc group. iris-biotech.de
Conversely, if the synthetic strategy requires the removal of the hydroxyl protecting group under conditions that leave the Fmoc group intact, other protecting groups can be utilized. For example, a silyl (B83357) ether protecting group, such as a tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) group, can be employed. researchgate.net These groups are typically removed by fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), conditions to which the Fmoc group is stable.
The table below summarizes some orthogonal protecting group pairs that can be employed in the synthesis of derivatives of this compound.
| Protected Group | Protecting Group 1 | Deprotection Conditions 1 | Protecting Group 2 (Orthogonal) | Deprotection Conditions 2 (Orthogonal) |
| Amino Group | Fmoc | 20% Piperidine in DMF | Boc | Trifluoroacetic Acid (TFA) |
| Hydroxyl Group | tBu | Trifluoroacetic Acid (TFA) | Fmoc | 20% Piperidine in DMF |
| Amino Group | Fmoc | 20% Piperidine in DMF | Cbz | H₂, Pd/C |
| Hydroxyl Group | TES | TBAF | Fmoc | 20% Piperidine in DMF |
Development of Efficient and Scalable Synthetic Routes for this compound
The development of efficient and scalable synthetic routes for this compound is driven by the demand for this building block in pharmaceutical and materials science research. Key areas of focus include optimizing reaction conditions, implementing green chemistry principles, and refining purification techniques to ensure high purity and yield.
Optimization of Reaction Conditions and Reagent Selection
The synthesis of this compound typically starts from the commercially available amino acid, D-alanine. The first step involves the protection of the amino group with the Fmoc moiety. This is commonly achieved by reacting D-alanine with an Fmoc-activating agent, such as Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in the presence of a base. google.com The choice of base and solvent is critical for optimizing the yield and minimizing side reactions. A common procedure involves the use of a bicarbonate or carbonate base in a mixed aqueous-organic solvent system, such as dioxane/water or acetone/water. researchgate.net
The subsequent step is the reduction of the carboxylic acid functionality of Fmoc-D-alanine to the corresponding alcohol, yielding this compound. A variety of reducing agents can be employed for this transformation. Borane-based reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or sodium borohydride (B1222165) in combination with an activating agent, are frequently used. The reaction conditions, including temperature and reaction time, must be carefully controlled to prevent over-reduction or side reactions.
A key aspect of optimization is to minimize racemization of the chiral center. The use of mild reaction conditions and appropriate reagents is crucial to preserve the stereochemical integrity of the D-alaninol backbone. For example, the reduction of an activated ester of Fmoc-D-alanine, such as a mixed anhydride, can proceed under mild conditions to afford this compound with high enantiomeric purity.
The following table outlines typical reagents and conditions for the key synthetic steps.
| Step | Reagents | Solvent | Typical Conditions |
| Fmoc Protection of D-Alanine | Fmoc-OSu, NaHCO₃ | Dioxane/Water | Room temperature, several hours |
| Reduction of Fmoc-D-Alanine | BH₃·THF | Tetrahydrofuran (THF) | 0 °C to room temperature |
Innovations in Solvent Systems and Green Chemistry Principles for this compound Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in peptide and amino acid chemistry. rsc.org This includes the replacement of hazardous solvents with greener alternatives. Traditional solvents used in Fmoc chemistry, such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF), are facing increasing scrutiny due to their toxicity. acs.orgcsic.es
Research has explored the use of more sustainable solvents for the synthesis of Fmoc-protected amino acids and their derivatives. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and propylene (B89431) carbonate have been investigated as potential replacements for DCM and DMF in peptide synthesis. rsc.orgacs.org These solvents are derived from renewable resources and have a better environmental, health, and safety profile. For the synthesis of this compound, the use of such green solvents in both the Fmoc protection and the reduction steps is an active area of research. For example, 2-MeTHF has been shown to be an effective solvent for coupling reactions in solid-phase peptide synthesis. acs.org
Another green chemistry principle is the minimization of waste. This can be achieved by developing one-pot procedures where multiple reaction steps are carried out in the same reactor without the need for intermediate purification. For the synthesis of this compound, a one-pot process could involve the in-situ generation of the activated Fmoc-D-alanine species followed by immediate reduction.
The table below highlights some green solvents and their potential application in the synthesis of this compound.
| Green Solvent | Potential Application Step | Advantages |
| 2-Methyltetrahydrofuran (2-MeTHF) | Fmoc protection, Reduction | Derived from renewable resources, lower toxicity than DCM/DMF. acs.org |
| Propylene Carbonate | Fmoc protection | Biodegradable, low toxicity. rsc.org |
| Ethyl Acetate | Extraction, Purification | Lower toxicity, easily recyclable. |
Purification and Isolation Techniques for High-Purity this compound
The purification of this compound is crucial to ensure its suitability for use in applications like peptide synthesis, where high purity is paramount to avoid the formation of deletion or modified peptides. nih.gov The purification strategy typically involves a combination of techniques to remove unreacted starting materials, reagents, and any side products.
After the reduction step, the crude reaction mixture is typically worked up to remove the excess reducing agent and inorganic salts. This often involves quenching the reaction with an aqueous acid or base, followed by extraction of the product into an organic solvent.
Crystallization is a powerful technique for purifying solid compounds like this compound. The choice of solvent or solvent system is critical for obtaining high-purity crystals with a good yield. A common approach is to dissolve the crude product in a suitable solvent at an elevated temperature and then allow it to cool slowly, inducing crystallization. Solvents such as ethyl acetate, toluene, or mixtures with alkanes like hexane (B92381) are often used. ajpamc.com
For highly pure material, or when crystallization is not effective, column chromatography is employed. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for the final purification of peptides and their building blocks. google.com In this technique, a C18-functionalized silica (B1680970) gel is often used as the stationary phase, and a gradient of an organic solvent (like acetonitrile) in water, often with an additive like trifluoroacetic acid (TFA), is used as the mobile phase.
The purity of the final product is typically assessed by analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and quantify any impurities.
The following table summarizes common purification techniques for this compound.
| Purification Technique | Description | Typical Solvents/Mobile Phases |
| Extraction | Separation of the product from the aqueous phase after work-up. | Ethyl acetate, Dichloromethane |
| Crystallization | Purification based on differential solubility of the product and impurities. | Ethyl acetate/Hexane, Toluene. ajpamc.com |
| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Silica gel with ethyl acetate/hexane gradients |
| RP-HPLC | High-resolution purification for achieving very high purity. | Acetonitrile/Water with TFA. google.com |
Advanced Applications of Fmoc D Alaninol in Peptide and Peptidomimetic Synthesis
Design and Synthesis of Modified Peptides Incorporating Fmoc-D-Alaninol
Impact of D-Alaninol Incorporation on Peptide Stability and Conformation
The introduction of D-amino acids, including D-Alaninol, into peptide chains significantly influences their resistance to enzymatic degradation and their three-dimensional structures. Peptides composed solely of L-amino acids are often susceptible to rapid breakdown by proteases and peptidases present in biological systems. However, the peptide bonds formed by D-amino acids exhibit increased resistance to these enzymes lifetein.com.cnnih.gov. This enhanced stability is a critical factor for developing therapeutic peptides with longer half-lives and improved bioavailability.
Studies have demonstrated that replacing L-amino acids with their D-enantiomers can confer substantial proteolytic resistance. For instance, peptides with D-amino acids at their termini have shown improved stability in serum environments lifetein.com.cn. Similarly, specific substitutions with D-amino acids, such as D-Lysine and D-Arginine, have been shown to protect peptides from degradation by enzymes like trypsin frontiersin.org. In the context of collagen-like peptides, the substitution of D-Alanine has been observed to inhibit collagenolytic activity, suggesting a direct impact on enzyme-substrate interactions plos.org. Furthermore, incorporating multiple D-amino acids into peptide structures, such as in oxytocin (B344502) analogues, has led to significantly higher stability in biological models, with over 85% stability retained after incubation in a human colon model for cyclic variants mdpi.com.
Beyond stability, the stereochemistry of amino acid residues profoundly affects peptide conformation. The incorporation of D-alanine has been shown to induce specific secondary structural motifs. For example, cyclic tetrapeptides containing D-alanine have been characterized by circular dichroism (CD) spectroscopy, revealing the adoption of a conformationally stable P-turn structure subr.edusubr.edu. Conformational analyses of peptides with D-alanine residues suggest a propensity to form specific structures, including β-turns researchgate.net and polyproline II (PPII) conformations, which differ from those adopted by their L-amino acid counterparts plos.org. This ability to direct or stabilize specific conformations is crucial for designing peptides with targeted biological activities, as the three-dimensional structure often dictates receptor binding and functional efficacy.
Table 1: Impact of D-Amino Acid Substitution on Peptide Stability
| Peptide Modification Example | Stability Metric/Observation | Reference |
| D-amino acids at N- and C-termini | Peptides showed near-complete resistance to degradation in serum. | lifetein.com.cn |
| D-Ala substitution in collagen-like peptides | Inhibited collagenolytic activity, suggesting altered enzyme-substrate interaction. | plos.org |
| Replacement of L-Lys/L-Arg with D-Lys/D-Arg/L-Dab/L-Dap/L-Hor | Significantly protected peptides from trypsin degradation; major degradation products were larger fragments. | frontiersin.org |
| Three D-AA substitutions in cyclic oxytocin analogue | Demonstrated >85% stability after 1.5 hours in a human colon model. | mdpi.com |
Automated Synthesis Techniques Utilizing this compound Derivatives
Automated solid-phase peptide synthesis (SPPS) has revolutionized the field, enabling the efficient and reproducible production of complex peptide sequences. The Fmoc (9-fluorenylmethoxycarbonyl) / t-Bu (tert-butyl) protecting-group strategy is the cornerstone of modern automated SPPS due to its orthogonality and compatibility with mild deprotection conditions beilstein-journals.orgiris-biotech.denih.gov. Fmoc-protected amino acids, including derivatives like this compound and Fmoc-D-Alanine, are routinely employed as building blocks in these automated workflows chemimpex.comchemimpex.com.
The process of automated SPPS involves a repetitive cycle of deprotection and coupling steps. Fmoc-protected amino acids are activated using various coupling reagents and then added to the growing peptide chain attached to a solid support. The efficiency of these coupling reactions is paramount for achieving high yields and purity. Preformed activated esters, such as Fmoc-amino acid pentafluorophenyl (OPfp) esters, are recognized as stable yet highly reactive building blocks that are routinely used for couplings in fully automated SPPS bachem.com. Furthermore, combinations of carbodiimides with additives like HOBt (hydroxybenzotriazole) or HOAt (hydroxyazabenzotriazole) are effective for promoting amide bond formation with minimal side reactions and racemization bachem.com.
The integration of D-amino acid derivatives, such as this compound, into automated synthesis is straightforward. These specialized building blocks can be incorporated using the standard Fmoc/t-Bu SPPS protocols. For instance, specialized features in automated synthesizers allow for the direct delivery of D-amino acids into the synthesis cycle mdpi.com. The compatibility of Fmoc-protected D-amino acids with common coupling reagents and automated platforms streamlines the synthesis of peptides containing D-enantiomers, facilitating research in drug discovery and peptide engineering chemimpex.comchemimpex.combiorxiv.org.
Table 2: Efficiency and Application of Fmoc-Protected Building Blocks in Automated SPPS
| Fmoc-Protected Building Block/Method | Key Feature/Observation | Reference |
| Fmoc-amino acid pentafluorophenyl (OPfp) esters | Stable, highly reactive building blocks routinely used for couplings in fully automated SPPS. | bachem.com |
| Fmoc-protected aza-amino acids | Incorporated using automated SPPS with specific coupling reagents (e.g., aza-OBt building blocks, HATU). | biorxiv.org |
| Standard Fmoc/t-Bu SPPS protocols with D-amino acid derivatives | Compatibility with automated synthesizers allows for efficient incorporation of D-enantiomers into peptide sequences. | nih.govchemimpex.comchemimpex.com |
| Delivery of D-amino acids via synthesizer's single-shot feature | Facilitates seamless integration of D-amino acids into automated synthesis workflows. | mdpi.com |
Compound List:
this compound
D-Alanine
L-Alanine
Fmoc-D-Alanine
Fmoc-N-methyl-D-alanine
Fmoc-D-isoglutamine
Fmoc-L-alanine
Fmoc-Arg[Pbf]
Fmoc-Asn[Trt]
Fmoc-Cys[Trt]
Fmoc-His[Trt]
Fmoc-Lys
Fmoc-Tyr
Fmoc-Ile
Fmoc-Leu
Fmoc-D-Lys
Fmoc-D-Arg
Fmoc-L-Dab
Fmoc-L-Dap
Fmoc-L-Hor
Fmoc-Aib
Fmoc-D-isoGln
Fmoc-L-Ala-OH
Fmoc-Cys(Trt)-OH
Fmoc-His(Trt)-OH
this compound
Fmoc-D-Alanine
Fmoc-N-methyl-D-alanine
Stereochemical Investigations and Chiral Technologies Involving Fmoc D Alaninol
Enantiomeric Purity Analysis of Fmoc-D-Alaninol and its Derivatives
The precise determination of enantiomeric purity is paramount for chiral compounds like this compound, as even small amounts of the undesired enantiomer can significantly impact the biological activity or physical properties of the final product. Advanced chromatographic techniques are primarily employed for this critical analysis.
Chiral High-Performance Liquid Chromatography (HPLC) Methodologies for this compound and Analogs
Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the enantiomeric purity of Fmoc-protected amino acids and their derivatives, including those related to this compound iris-biotech.dephenomenex.com. The presence of the fluorenylmethoxycarbonyl (Fmoc) group, which possesses a strong UV chromophore, enables sensitive detection, typically at wavelengths around 254 nm or 220 nm phenomenex.comgoogle.com.
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have proven highly effective for the enantioseparation of Fmoc-amino acids phenomenex.comresearchgate.netresearchgate.net. For instance, phases like Lux Cellulose-2 and Lux Cellulose-3 have demonstrated excellent recognition capabilities for a wide range of Fmoc-protected α-amino acids, often achieving baseline resolution within minutes phenomenex.com. Typical mobile phases for these separations involve mixtures of organic solvents like acetonitrile, ethanol, or 2-propanol, often with the addition of trifluoroacetic acid (TFA) as an acidic modifier phenomenex.comresearchgate.netresearchgate.net. These optimized conditions can routinely yield enantiomeric purities exceeding 99.0% enantiomeric excess (ee), with some demanding applications requiring purities of 99.8% ee or higher phenomenex.com. Specific examples, such as Fmoc-protected mesityl alanine (B10760859), have been reported to achieve >99% ee using chiral HPLC with conditions like Heptane/Ethanol/TFA (95:5:0.2) google.com.
Table 1: Chiral HPLC Conditions for Fmoc-Amino Acid Enantioseparation
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Typical Additive | Detection Wavelength | Typical Enantiomeric Purity Achieved | Reference(s) |
| Lux Cellulose-2/3 | Acetonitrile/Ethanol/Hexane (B92381)/2-Propanol | TFA | 254 nm / 220 nm | >99.0% ee | phenomenex.comresearchgate.net |
| Amylose Derivatives | Hexane/2-Propanol | TFA | 262 nm (UV) | >99.0% ee | researchgate.netresearchgate.net |
| Chiralcel AD | Heptane/Ethanol/TFA | TFA | 254 nm | >99% ee | google.com |
| CHIROBIOTIC R | Alcohol/Water mixtures | N/A | N/A | High selectivity for Fmoc-amino acids | sigmaaldrich.com |
Supercritical Fluid Chromatography (SFC) for Chiral Separation of Alaninol Derivatives
Supercritical Fluid Chromatography (SFC) presents itself as a valuable alternative or complementary technique to HPLC for the chiral separation of Fmoc-protected amino acids and their derivatives sigmaaldrich.comtandfonline.com. SFC often offers advantages such as significantly faster run times and improved resolution per minute compared to traditional HPLC tandfonline.com.
Studies comparing SFC with reversed-phase HPLC for compounds like Fmoc-DL-Alanine-OH have shown that SFC, utilizing supercritical CO₂ with organic modifiers (e.g., methanol) and additives like formic acid, can achieve comparable or superior separation efficiencies tandfonline.com. Similar to HPLC, polysaccharide-based CSPs are frequently employed in SFC for resolving Fmoc-amino acids tandfonline.comsemanticscholar.org. A consistent observation across various chiral separation methods for Fmoc-amino acids is that the D-enantiomers generally elute prior to their L-counterparts tandfonline.comsemanticscholar.org.
Table 2: Comparison of SFC and HPLC for Chiral Separation of Fmoc-Amino Acids
| Technique | Mobile Phase Components | Typical CSPs | Advantages | Elution Order (General) | Reference(s) |
| HPLC | Organic solvents (ACN, MeOH), TFA | Polysaccharide-based (Cellulose, Amylose) | Established, sensitive detection | L-enantiomers may elute after D-enantiomers (varies) | phenomenex.comresearchgate.netresearchgate.net |
| SFC | Supercritical CO₂, Organic modifiers (MeOH), Formic acid | Polysaccharide-based | Faster run times, better resolution per minute | D-enantiomers elute before L-enantiomers | tandfonline.comsemanticscholar.org |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that can be utilized for the determination of stereochemistry and, indirectly, enantiomeric purity wiley-vch.de. This is often achieved through methods that differentiate between enantiomers, such as the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs) wiley-vch.de. These chiral auxiliaries interact differently with each enantiomer, inducing distinct chemical shifts in their NMR spectra, thereby allowing for their differentiation and quantification wiley-vch.de.
Another common NMR-based approach involves the formation of diastereomeric derivatives. By reacting the chiral analyte with a chiral derivatizing reagent (CDR), enantiomers are converted into diastereomers, which possess different physical and spectroscopic properties, including unique NMR signals wiley-vch.deacs.orgmdpi.com. Marfey's reagent, a well-known example, derivatizes amino acids to form diastereomers that can be analyzed by NMR or LC-MS acs.orgmdpi.com. Furthermore, specific proton resonances, such as those of the α- and β-protons in related Fmoc-amino acid structures, can serve as diagnostic signals for stereochemical assignment when analyzed under appropriate conditions or in comparison to known stereoisomers nih.gov.
Table 3: NMR Approaches for Stereochemical Assignment
| NMR Method | Principle | Application to Fmoc-Amino Acids | Reference(s) |
| Chiral Shift Reagents (CSR) | CSRs interact differently with enantiomers, causing distinct chemical shifts. | Used to differentiate enantiomers directly in the NMR spectrum. | wiley-vch.de |
| Chiral Solvating Agents (CSA) | CSAs form transient diastereomeric complexes with enantiomers, altering NMR signals. | Useful for determining enantiomeric composition by observing separate signals for enantiomers. | wiley-vch.de |
| Chiral Derivatizing Reagents (CDR) | Reaction with enantiomers forms diastereomeric derivatives with distinct NMR spectra. | Marfey's reagent converts amino acids into diastereomers, which can be analyzed by NMR (or LC). | wiley-vch.deacs.orgmdpi.com |
| Specific Proton Resonances | Characteristic chemical shifts of protons (e.g., α, β) can indicate stereochemistry. | Used in conjunction with other methods or for comparison of known stereoisomers (e.g., hydroxyAsn residue). | nih.gov |
Diastereoselective Transformations and Control in Reactions Involving this compound
The inherent chirality of this compound makes it a valuable precursor for the diastereoselective synthesis of more complex molecules, where its stereochemistry is used to control the formation of new chiral centers.
Diastereoselective Synthesis of Complex Molecules from this compound Precursors
As a chiral building block, this compound can be strategically incorporated into synthetic pathways to direct the stereochemical outcome of subsequent reactions, leading to the diastereoselective synthesis of complex molecules jst.go.jpbeilstein-journals.orgresearchgate.net. In solid-phase peptide synthesis (SPPS), for example, the use of enantiomerically pure Fmoc-protected amino acids like this compound ensures the correct stereochemistry of the peptide chain jst.go.jp.
Beyond standard peptide synthesis, this compound and related chiral precursors can participate in various transformations, such as alkylations or couplings, where their pre-existing chirality influences the stereochemical preference of newly formed bonds beilstein-journals.orgresearchgate.net. For instance, in the synthesis of unnatural amino acids, stereoselective alkylation of glycine (B1666218) equivalents using chiral auxiliaries, followed by Fmoc protection, yields enantiopure Fmoc-amino acid derivatives that can be further elaborated into complex chiral structures researchgate.net.
Ligand-Controlled Stereoselective C–H Functionalization of Alanine Derivatives
The field of C–H functionalization has revolutionized synthetic chemistry by enabling the direct conversion of typically inert C–H bonds into new chemical bonds. For amino acid derivatives, particularly alanine, ligand-controlled C–H functionalization, often mediated by palladium catalysis, offers powerful strategies for stereoselective synthesis rhhz.netnih.govacs.orgresearchgate.net.
The choice of ligand is critical in tuning the reactivity and selectivity of these catalytic systems nih.govresearchgate.net. For example, specific pyridine (B92270) or quinoline-based ligands can direct the site-selective arylation of alanine derivatives. These ligands can promote either mono-arylation or, with more active catalysts, diarylation of the methyl group, leading to the formation of β-aryl-α-amino acids with high diastereoselectivity, often achieving diastereomeric ratios (DR) greater than 20:1 rhhz.netnih.govacs.org. Importantly, the stereochemistry at the newly formed β-chiral center can be precisely controlled by the sequence in which different aryl groups are introduced, allowing access to specific stereoisomers nih.govacs.org. These advanced C–H functionalization methods can be applied to Fmoc-protected amino acids, facilitating the synthesis of complex, unnatural chiral amino acids researchgate.net.
Table 4: Ligand-Controlled C–H Functionalization of Alanine Derivatives
| Ligand Type | Catalyst | Reaction Type | Substrate (General) | Selectivity Achieved | Diastereomeric Ratio (DR) | Reference(s) |
| Pyridine-based | Palladium | C–H Arylation | Alanine derivatives | Mono-arylation | N/A | rhhz.netnih.gov |
| Quinoline-based | Palladium | C–H Arylation | Alanine derivatives | Di-arylation, Sequential diarylation | >20:1 | rhhz.netnih.govacs.org |
| Pyridine-type | Palladium | C–H Arylation | α-amino acids | Acid-directed β-C–H arylation (enantioselective) | N/A | researchgate.net |
Compound Table
this compound
Fmoc-L-Alaninol
Fmoc-mesityl alanine
Fmoc-DL-Alanine-OH
Fmoc-L-Alanine
Fmoc-D-Alanine
Fmoc-DL-Alanine
Fmoc-L-3-(2-Benzothienyl)alanine
Fmoc-DL-Alanine methyl ester
Fmoc-L-Alanine methyl ester
Fmoc-D-phenylglycine
Fmoc-L-phenylglycine
Fmoc-L-phenylalanine
Fmoc-D-Orn(Boc)-OH
Fmoc-D-Trp(Boc)-OH
Fmoc-L-cyclopentylglycine
Fmoc-Gly-ψ[(Z)-CF=CH]-Phe
Fmoc-Ala-ψ[(Z)-CF=CH]-Gly
Fmoc-(2R,3R)-hydroxyasparagine-OH
Fmoc-(2R,3S)-hydroxyasparagine-OH
Fmoc-D-allo-Thr(tBu)-OH
Derivatization and Functional Diversification of Fmoc D Alaninol for Novel Research Applications
Synthesis of Fmoc-D-Alaninol-Based Conjugates
The conjugation of this compound and peptides containing this residue to other molecules is essential for developing probes and targeted therapeutics. These strategies focus on creating stable linkages with biomolecules or functional tags.
Bioconjugation Strategies for Attaching Peptides with this compound Residues
The attachment of peptides to carrier molecules or surfaces is crucial for applications ranging from immunology to materials science. researchgate.net While this compound itself does not possess a side chain for direct conjugation, peptides incorporating this residue can be functionalized for attachment using several established strategies. The choice of strategy often depends on the desired point of attachment and the chemical nature of the molecule to be conjugated.
Common bioconjugation approaches applicable to peptides include:
Amide Bond Formation: The N-terminus of a peptide (after Fmoc removal) or the side chain of an amino acid like lysine (B10760008) or aspartic acid can be coupled to a molecule with a carboxylic acid or an activated ester (e.g., N-hydroxysuccinimide [NHS] ester).
Thiol-Maleimide Coupling: A cysteine residue can be introduced into the peptide sequence. Its thiol side chain reacts specifically with a maleimide-functionalized molecule, forming a stable thioether bond.
Click Chemistry: An azide (B81097) or alkyne functional group can be incorporated into the peptide, allowing for a highly efficient and specific copper-catalyzed or strain-promoted cycloaddition reaction with a complementary functionalized molecule.
In the context of a peptide containing a D-alaninol residue, a common strategy is to incorporate a trifunctional amino acid elsewhere in the sequence to serve as a conjugation handle. nih.gov This preserves the integrity of the D-alaninol residue while enabling precise control over the conjugation site. The pseudo-dilution effect achieved by performing these reactions on a solid support can help minimize intermolecular side reactions. nih.gov
Development of Fluorescently Tagged this compound Derivatives
Fluorescently labeled amino acids and their derivatives are indispensable tools for probing biological systems, enabling real-time tracking of cellular processes and facilitating high-throughput screening assays. nih.gov The development of fluorescently tagged this compound derivatives involves the covalent attachment of a fluorophore to the core structure. The modular synthesis of such probes allows for the creation of a diverse toolkit with varied spectral properties. nih.govresearchgate.net
The synthesis typically involves the reaction of an amino-functionalized D-alaninol precursor with an activated fluorescent dye. nih.gov The Fmoc protecting group can be introduced before or after the fluorescent tag is attached. Common classes of fluorescent dyes used for this purpose include:
Coumarins (blue emission)
Fluoresceins and Bodipys (green emission)
Rhodamines like TAMRA (red emission)
Cyanine dyes like Cy5 (far-red emission) acs.org
The choice of fluorophore is dictated by the specific application, considering factors like quantum yield, photostability, and the availability of appropriate excitation sources and detection filters. acs.org
Table 1: Representative Fluorophores for Tagging Alaninol Derivatives
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Reactive Group for Conjugation |
| Dansyl Chloride | ~335 | ~520 | Sulfonyl Chloride |
| NBD-F | ~465 | ~535 | Activated Fluoride (B91410) |
| 5-TAMRA-SE | ~546 | ~579 | N-hydroxysuccinimidyl ester |
| Sulfo-Cyanine5-NHS | ~646 | ~662 | N-hydroxysuccinimidyl ester |
Exploration of Side-Chain Modified this compound Analogs
Modifying the methyl side chain of this compound allows for the fine-tuning of its steric and electronic properties. This exploration can lead to the discovery of analogs with enhanced biological activity, improved pharmacokinetic profiles, or unique conformational preferences.
Synthesis of Halogenated Alaninol Derivatives for Medicinal Chemistry Research
The introduction of halogen atoms, particularly fluorine and chlorine, into drug candidates is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, binding affinity, and lipophilicity. mdpi.comnih.gov The synthesis of halogenated alaninol derivatives follows principles established for the synthesis of halogenated amino acids. nih.gov
Fluorine is the most commonly introduced halogen due to its small size and high electronegativity. mdpi.com Synthetic strategies often involve using specialized fluorinating reagents. For instance, fluorinated analogs of aromatic amino acids can be synthesized via alkylation of a chiral Ni(II) complex, followed by hydrolysis and Fmoc protection. beilstein-journals.org While alaninol lacks an aromatic ring for direct substitution, halogenated precursors can be used to build the alaninol scaffold. The incorporation of halogens can lead to significant changes in intermolecular interactions, including the formation of halogen bonds, which are increasingly recognized for their role in ligand-protein binding. acs.org
N-Methylated and Other Alkylated this compound Derivatives
N-methylation of peptides is a key strategy for improving their proteolytic stability and membrane permeability. chemimpex.com Fmoc-N-methyl-amino acids are therefore valuable building blocks in peptide synthesis. chemimpex.comchemimpex.com The synthesis of N-methylated this compound can be achieved through a convenient route that preserves the chiral integrity of the starting material. nih.gov A general methodology involves the temporary protection of the carboxyl group (in the corresponding amino acid) as a benzhydryl ester, followed by methylation of the nitrogen atom and subsequent deprotection. researchgate.net This approach is efficient and often does not require chromatographic purification of the final methylated product. nih.govresearchgate.net The resulting N-methylated building block can then be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. sigmaaldrich.com
Table 2: Common Reagents for N-Alkylation
| Alkyl Group | Reagent | Typical Conditions |
| Methyl | Diazomethane | Ether, 0°C to RT |
| Methyl | Methyl Iodide / Base | DMF, RT |
| Ethyl | Ethyl Iodide / Base | DMF, RT |
| Benzyl | Benzyl Bromide / Base | Acetonitrile, Reflux |
Aromatic and Heterocyclic Substituted this compound Analogs
Replacing the methyl side chain of alaninol with aromatic or heterocyclic moieties dramatically expands its structural diversity. These modifications are crucial for probing structure-activity relationships and developing peptidomimetics with constrained conformations. chim.it Heterocyclic motifs are particularly important as they are ubiquitous in natural products and pharmaceuticals. nih.gov
The synthesis of these analogs often relies on established methods for creating unnatural amino acids. For example, the Strecker and Bucherer-Bergs syntheses are versatile routes starting from corresponding ketones or aldehydes. chim.it For heterocyclic analogs, a range of synthetic approaches has been developed. For instance, piperidine-derived amino acids can be accessed from piperidone precursors. chim.it Similarly, the synthesis of fluorinated benzotriazole (B28993) amino acids has been reported using an SNAr approach. nih.gov Once the novel amino acid is synthesized, it can be Fmoc-protected and reduced to the corresponding amino alcohol, yielding the desired this compound analog.
This compound in the Development of Supramolecular Assemblies and Gels
The formation of supramolecular assemblies, such as gels, from N-terminally protected amino acids is a well-documented phenomenon driven by a delicate balance of non-covalent interactions. The fluorenylmethyloxycarbonyl (Fmoc) group, with its large, planar aromatic system, provides a strong impetus for self-assembly through π-π stacking and hydrophobic interactions. nih.govmdpi.com This is typically complemented by hydrogen bonding from the amino acid's amide and carboxylic acid functionalities, which directs the formation of extended fibrillar networks capable of immobilizing solvents to form gels. mdpi.comrsc.org
While the self-assembly of Fmoc-protected amino acids is extensively studied, specific research detailing the role of this compound in the development of supramolecular assemblies and gels is not widely available in peer-reviewed literature. However, a detailed analysis of its molecular structure in comparison to its amino acid analogue, Fmoc-D-Alanine, allows for a principled discussion of its potential behavior.
The critical distinction lies in the C-terminal functional group: this compound features a primary alcohol (-CH₂OH), whereas Fmoc-D-Alanine possesses a carboxylic acid (-COOH). This single modification has profound implications for the molecule's ability to form the extensive and stable hydrogen-bonding networks necessary for gelation.
Table 5.3.1: Structural Comparison of this compound and Fmoc-D-Alanine
| Feature | This compound | Fmoc-D-Alanine | Significance for Self-Assembly |
|---|---|---|---|
| N-Terminal Group | Fmoc | Fmoc | Primary driver for π-π stacking and hydrophobic interactions. |
| Amide Linkage | Yes | Yes | Can act as both a hydrogen bond donor (N-H) and acceptor (C=O). |
| C-Terminal Group | Primary Alcohol (-CH₂OH) | Carboxylic Acid (-COOH) | Drastically alters hydrogen bonding capability and removes the pH-switch mechanism. |
| pH-Responsiveness | No (neutral group) | Yes (ionizable group) | The charge state of a carboxylic acid is a key trigger for hydrogelation in Fmoc-amino acids. |
Detailed Research Findings
Research into related systems highlights the pivotal role of the C-terminal carboxylic acid in the gelation of Fmoc-amino acid derivatives. The carboxylic acid can act as both a hydrogen bond donor and acceptor, and its ability to deprotonate to a carboxylate anion in response to a pH increase is a common and effective trigger for hydrogelation. rsc.orgrsc.org This pH-induced change in charge disrupts the solubility equilibrium, promoting the self-assembly into nanofibers that constitute the gel matrix.
Studies involving the modification of the C-terminal carboxylic acid in Fmoc-amino acids have shown that this group is critical for stable hydrogel formation. For instance, converting the carboxylic acid of Fmoc-pentafluorophenylalanine to a methyl ester or an amide significantly alters its self-assembly properties. acs.orgresearchgate.net The ester derivative, being more hydrophobic and lacking the key hydrogen bonding and ionizable moiety, failed to form hydrogels. acs.org The amide derivative assembled rapidly but formed mechanically unstable gels, underscoring the specific contribution of the carboxylic acid group to the robustness of the supramolecular structure. acs.org
Given these findings, it can be inferred that this compound would face significant challenges in forming stable hydrogels under typical conditions. The terminal hydroxyl group can participate in hydrogen bonding, but it forms different and potentially less ordered or extensive networks compared to the carboxylic acid dimer motifs and acid-carboxylate interactions seen in Fmoc-amino acid gels. Crucially, it lacks the pH-responsive "switch" that is fundamental to the gelation of many Fmoc-amino acid-based systems. While the Fmoc group can still drive aggregation, the absence of the specific, directional interactions and the pH-trigger provided by the carboxylic acid makes the formation of a well-ordered, solvent-entrapping gel network unlikely.
While its capacity as a hydrogelator is questionable, its potential to form organogels in non-polar solvents cannot be entirely dismissed, as different intermolecular interactions would dominate in such environments. However, there is currently a lack of specific experimental data in the scientific literature to support the role of this compound as a low-molecular-weight gelator for either aqueous or organic solvents.
Future Directions and Emerging Research Avenues for Fmoc D Alaninol
Integration of Fmoc-D-Alaninol into Automated Microfluidic Peptide Synthesis Systems
The field of peptide synthesis has been significantly advanced by the development of automated systems, which have increased throughput and reproducibility. openaccessjournals.com A key innovation in this area is the emergence of microfluidic synthesizers, which offer rapid synthesis times and reduced reagent consumption compared to conventional bulk reactors. rsc.org These systems typically rely on solid-phase peptide synthesis (SPPS), where the Fmoc protecting group is the standard for protecting the amine group of the amino acid building blocks. molport.com The compatibility of Fmoc-protected amino acids with automated synthesizers is well-established, streamlining the assembly of complex peptide chains. chemimpex.com
The incorporation of non-canonical amino acids and their derivatives into peptides is a growing trend aimed at enhancing metabolic stability, proteolytic resistance, and target engagement. mdpi.comflagshippioneering.com this compound fits squarely within this paradigm. Its structure, featuring the standard Fmoc group, makes it theoretically compatible with the automated deprotection and coupling cycles of modern peptide synthesizers, including microfluidic platforms. molport.comchemimpex.com The primary adaptation required would be in the coupling step, as the hydroxyl group of the alaninol would be acylated by the incoming activated amino acid.
The integration of this compound into these automated workflows would enable the routine synthesis of peptides with a C-terminal amino alcohol. This modification is significant as it can alter the peptide's hydrogen bonding capacity, solubility, and resistance to carboxypeptidases, thereby improving its pharmacokinetic properties. The ability to automatically and rapidly synthesize libraries of such modified peptides using microfluidic systems will accelerate the discovery of new peptide-based therapeutics with enhanced stability and bioactivity. openaccessjournals.comrsc.org
Novel Catalytic Systems for Efficient and Stereoselective Transformations of Alaninol Derivatives
The synthesis of enantiomerically pure compounds like D-alaninol and its derivatives is a central challenge in medicinal and synthetic chemistry. Research is actively pursuing novel catalytic systems that offer high efficiency and stereoselectivity, moving beyond classical resolution methods which are often low-yielding. rsc.org
One of the most promising avenues is biocatalysis, which utilizes enzymes to perform chemical transformations under mild conditions with high specificity. rsc.org Recent breakthroughs include the development of one-pot biocatalytic cascades that can convert readily available L-amino acids into their corresponding D-enantiomers with high enantiomeric excess (>99% ee). rsc.org These systems often involve a deaminase followed by a stereoselective reductive amination catalyzed by an engineered dehydrogenase. rsc.org Furthermore, photobiocatalytic systems, which merge visible-light photoredox catalysts with engineered enzymes, have enabled new radical-based transformations for the stereoselective synthesis of non-canonical amino acids. nih.gov Such enzymatic and chemo-enzymatic strategies could be adapted for the large-scale, sustainable production of D-alanine, the precursor to D-alaninol.
In the realm of chemical catalysis, significant progress has been made in asymmetric synthesis. Methods like phase-transfer catalysis using chiral catalysts have proven effective for the stereoselective alkylation of glycine (B1666218) derivatives to produce various α-amino acids. organic-chemistry.org Additionally, transition metal catalysis, particularly using palladium and rhodium complexes, has been employed for enantioselective processes such as allylic amination and asymmetric hydrogenation to generate chiral amino acid derivatives. uni-muenchen.deacs.org The stereoselective transformation of D-alanine derivatives into D-alaninol typically involves the reduction of an activated carboxyl group (like an ester or acid chloride). Developing novel catalytic systems, potentially based on chiral metal hydrides or organocatalysts, that can directly and stereoselectively reduce the carboxylic acid of Fmoc-D-alanine to the alcohol of this compound would represent a significant step forward in efficiency.
| Catalytic System | Transformation Type | Key Features | Reference |
|---|---|---|---|
| Biocatalytic Cascade (e.g., LAAD and DAPDH enzymes) | Stereoinversion | Converts L-amino acids to D-amino acids with >99% ee. Operates in a one-pot system under mild conditions. | rsc.org |
| Photobiocatalysis (Photoredox catalyst + PLP-enzyme) | Asymmetric C-C Coupling | Enables radical-based synthesis of non-canonical amino acids with high enantio- and diastereocontrol. | nih.gov |
| Chiral Phase-Transfer Catalysis | Asymmetric Alkylation | Used for the synthesis of α,α-dialkyl-α-amino acids from glycine imines. | organic-chemistry.org |
| Tandem Palladium/Isothiourea Catalysis | Allylic Amination/ acs.orgnih.gov-Rearrangement | Creates α-amino acid derivatives with two stereogenic centers from glycine esters. | acs.org |
| Rhodium-Tropos Ligand Complex | Asymmetric Hydrogenation | A flexible catalytic system that controls stereoselectivity through non-covalent interactions. | uni-muenchen.de |
Exploration of this compound in Bio-inspired Material Science and Nanotechnology
The self-assembly of small molecules into ordered nanostructures is a cornerstone of modern material science and nanotechnology. frontiersin.org Fmoc-conjugated amino acids are particularly well-known for their ability to self-assemble into hydrogels composed of β-sheet fibrils. acs.org The bulky, hydrophobic Fmoc group acts as a powerful driving force for this assembly through π-stacking interactions, complemented by hydrogen bonding between the peptide backbones. acs.orgnih.gov This property is so robust that even single Fmoc-amino acids can form these materials. acs.orgchemrxiv.orgresearchgate.net
The incorporation of D-amino acids into these self-assembling systems offers a distinct advantage: enhanced biostability. nih.gov Materials made from D-peptides are resistant to degradation by endogenous proteases, a critical feature for applications in drug delivery and tissue engineering. nih.govrsc.orgnih.gov The introduction of a D-amino acid can also subtly alter the peptide's conformation and self-assembly behavior, leading to unique nanostructures. nih.gov
This compound is a promising, yet underexplored, building block in this field. Replacing the carboxylic acid group of Fmoc-D-alanine with a hydroxyl group fundamentally changes its hydrogen bonding capabilities. While the carboxyl group can act as both a hydrogen bond donor and acceptor, the hydroxyl group primarily acts as a donor. This alteration could lead to the formation of novel supramolecular architectures with different morphologies (e.g., ribbons, tubes, or spheres) and distinct material properties, such as gel stiffness and water retention, compared to its carboxylic acid counterpart. chemrxiv.org The inherent proteolytic resistance conferred by the D-chiral center, combined with the unique self-assembly potential driven by the Fmoc group and the alaninol moiety, makes this compound an exciting candidate for developing next-generation hydrogels for controlled drug release and as scaffolds for tissue regeneration. frontiersin.orgnih.gov
| Molecule | Observed Self-Assembled Structure | Key Driving Forces | Reference |
|---|---|---|---|
| Fmoc-Alanine | Flower-like morphology, fibers | π-stacking, hydrogen bonding | chemrxiv.orgresearchgate.net |
| Fmoc-Leucine | Flower-like, tube-like structures | π-stacking, hydrophobic interactions | chemrxiv.orgresearchgate.net |
| Fmoc-Phenylalanine | Hydrogel fibers | π-stacking, hydrogen bonding | acs.org |
| Peptides with L/D mixtures | Hydrogels with higher biostability | Chirality effects, resistance to proteases | nih.govrsc.org |
| Fmoc-Depsipeptides | Nanofibers and hydrogels | Fmoc group association, side-chain charge | nih.gov |
Expanding the Scope of D-Amino Acid and Alaninol-Containing Peptides for Advanced Biological Probes
The development of molecular probes for imaging biological processes is essential for both fundamental research and clinical diagnostics. researchgate.net A significant challenge is creating probes that are stable, specific, and non-toxic. D-amino acids have emerged as powerful components in the design of such probes. acs.orgnih.gov Fluorescent D-amino acids (FDAAs), for example, have been revolutionary in microbiology, enabling the real-time visualization of peptidoglycan biosynthesis in live bacteria without causing toxicity. acs.orgnih.govacs.org This metabolic labeling strategy is highly selective for bacteria and has been used to study cell growth, division, and antibiotic susceptibility. researchgate.net
Incorporating D-amino acids or their derivatives into larger peptide-based probes also enhances their utility. Peptides are excellent targeting moieties due to their high affinity and specificity for biological receptors, but their application is often limited by rapid degradation in vivo. nih.gov Replacing L-amino acids with D-enantiomers, or using retro-inverso peptides (peptides made of D-amino acids in reverse sequence), can dramatically increase resistance to proteolysis, leading to probes with longer half-lives and better imaging characteristics. nih.govformulationbio.com
This compound serves as a versatile precursor for constructing these advanced probes. The Fmoc group can be removed to reveal the primary amine, which can then be coupled to a peptide sequence designed to target a specific receptor or enzyme. The terminal hydroxyl group of the alaninol moiety provides a convenient handle for conjugation to a wide variety of reporter molecules, such as fluorophores (e.g., Alared), chelating agents for radiolabeling (e.g., DOTA), or other tags, without interfering with the peptide backbone. mdpi.comchemrxiv.org The D-configuration of the alaninol at the C-terminus would protect the probe from carboxypeptidase degradation, enhancing its stability for in vivo imaging applications, such as PET imaging of pathogenic bacteria or tumors. researchgate.netrsc.org
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Fmoc-D-Alaninol to achieve high yields and purity?
- Methodological Answer : this compound can be synthesized via Fmoc-protection of D-Alaninol under anhydrous conditions. Evidence from a 90% yield synthesis (using CDCl₃ for NMR characterization) suggests optimizing reaction time, stoichiometry of Fmoc-Cl, and inert atmosphere control. Post-synthesis, precipitation in cold ether followed by silica gel chromatography ensures purity .
Q. What analytical techniques are recommended for confirming the structural integrity and enantiomeric purity of this compound?
- Methodological Answer :
- ¹H NMR (500 MHz in CDCl₃) resolves peaks for the Fmoc group (δ 7.22–7.66 ppm) and alaninol backbone (δ 1.07–4.75 ppm), confirming regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., observed [M+H]⁺ at 298.1247 vs. calculated 298.1443) .
- Chiral HPLC with a cellulose-based column separates D/L enantiomers, critical for detecting chiral impurities (common in Fmoc-amino alcohols) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Wear nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact.
- Use fume hoods to minimize inhalation of airborne particles.
- Store waste in designated containers for professional disposal, as Fmoc derivatives may release toxic byproducts during degradation .
Advanced Research Questions
Q. How can researchers mitigate the formation of chiral impurities during the synthesis of this compound?
- Methodological Answer : Chiral impurities (e.g., L-enantiomers) arise from incomplete stereochemical control. Strategies include:
- Using enantiomerically pure D-Alaninol (>99% ee) as the starting material.
- Monitoring reaction progress with polarimetry or circular dichroism (CD) to detect early racemization.
- Implementing low-temperature coupling (0–4°C) to suppress base-induced epimerization .
Q. What methodologies are employed to study the supramolecular assembly properties of this compound derivatives?
- Methodological Answer :
- pH-triggered gelation : Adjust pH using glucono-δ-lactone (GdL) to induce self-assembly. Monitor gelation kinetics via rheology (storage modulus G' > loss modulus G'').
- Spectroscopic analysis : FTIR (amide I band at ~1650 cm⁻¹) and fluorescence (Fmoc π-π stacking) confirm β-sheet or fibrillar structures.
- Hydrophobicity tuning : Calculate log P values to predict assembly behavior; derivatives with log P > 2.8 form stable gels under physiological conditions .
Q. How does the hydrophobicity of Fmoc-protected amino alcohols influence their application in biomaterial design?
- Methodological Answer : Hydrophobicity (quantified via log P) governs:
- Self-assembly kinetics : Higher log P (>5.5) accelerates fibril formation but may cause syneresis (water expulsion).
- Mechanical properties : Intermediate log P (2.8–5.5) yields stiff gels (G' ~10³ Pa) suitable for 3D cell culture scaffolds.
- Drug delivery : Hydrophobic derivatives enable sustained release of hydrophobic therapeutics .
Q. What strategies are effective in resolving co-eluting impurities during HPLC analysis of this compound?
- Methodological Answer :
- Gradient optimization : Use a slow acetonitrile/water gradient (e.g., 30% → 70% over 30 min) with 0.1% TFA to separate β-Ala impurities or dipeptide byproducts.
- Tandem columns : Couple a C18 reverse-phase column with a chiral column for orthogonal separation.
- Mass spectrometry coupling : LC-HRMS identifies impurities via exact mass (e.g., Fmoc-β-Ala-OH at m/z 311.3 vs. This compound at 298.14) .
Notes on Evidence Usage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
